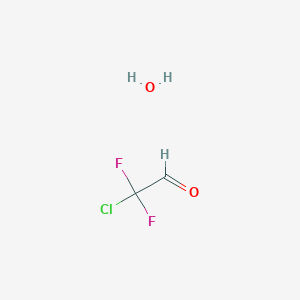

2-Chloro-2,2-difluoroacetaldehyde hydrate

Description

The Strategic Importance of Vicinal Halogenated Aldehyde Hydrates in Fine Chemical Synthesis

Vicinal halogenated aldehyde hydrates, and their corresponding aldehydes, are highly versatile intermediates in fine chemical synthesis. Their strategic importance stems from the presence of multiple reactive sites, allowing for a diverse range of chemical transformations. Halogenated organic compounds are fundamental in organic chemistry, serving as key intermediates in cross-coupling reactions, nucleophilic substitutions, and as precursors for organometallic reagents. nih.gov The aldehyde functionality can undergo a variety of reactions, including oxidation, reduction, and the formation of carbon-carbon bonds through aldol-type condensations. nih.gov

The presence of vicinal halogens offers additional synthetic handles. For instance, vicinal halohydrins are valuable precursors for the synthesis of epoxides, which are themselves important building blocks. chemicalbook.com Furthermore, the specific halogen atoms can be selectively displaced or involved in further coupling reactions, enabling the construction of complex molecular architectures. The use of such multifunctional building blocks is a key strategy in modern organic synthesis for improving efficiency and accessing novel chemical entities. jove.comresearchgate.net

Overview of Carbonyl Hydrates as Reactive Intermediates: Equilibrium Dynamics and Structural Peculiarities

Carbonyl hydrates, or geminal diols, are formed through the nucleophilic addition of water to the carbonyl group of an aldehyde or ketone. nist.gov This reaction is reversible, and the position of the equilibrium between the carbonyl compound and its hydrate (B1144303) is influenced by both steric and electronic factors. researchgate.net

The equilibrium is typically catalyzed by either acid or base. nist.gov Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a weak nucleophile like water. In basic conditions, the more nucleophilic hydroxide (B78521) ion attacks the carbonyl carbon first, followed by protonation of the resulting alkoxide. nist.gov

Structurally, the conversion of a planar, sp²-hybridized carbonyl carbon to a tetrahedral, sp³-hybridized geminal diol carbon leads to increased steric crowding. researchgate.net Therefore, bulky substituents on the carbonyl compound tend to disfavor hydrate formation. Conversely, the presence of electron-withdrawing groups on the α-carbon destabilizes the carbonyl group and shifts the equilibrium towards the more stable hydrate form. researchgate.net For example, chloral (B1216628) hydrate, with three electron-withdrawing chlorine atoms, is a stable, crystalline solid, whereas the hydrate of acetone (B3395972) is not readily isolated. researchgate.net

Evolution of Research on Fluorinated and Chlorinated Acetaldehydes and Their Hydrates

The study of halogenated compounds has a long history, with the unique properties of fluorine-containing molecules driving significant research efforts. The field of organofluorine chemistry began to blossom even before the isolation of elemental fluorine itself. rsc.org The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties due to fluorine's high electronegativity and the strength of the carbon-fluorine bond. dovepress.com

Early research into chlorinated aldehydes, such as chloroacetaldehyde, established their synthesis and reactivity. nih.gov The development of fluorination and chlorination methods has allowed for the synthesis of a wide range of polyhalogenated compounds. mdpi.com The study of per- and polyfluoroalkyl substances (PFAS) has also contributed to a deeper understanding of the behavior of highly fluorinated molecules. researchgate.net

More recently, research has focused on developing selective and efficient methods for the synthesis of molecules containing both fluorine and chlorine, recognizing their potential as unique building blocks. nih.gov The study of their hydrates, and the equilibrium dynamics involved, is a natural extension of this work, driven by the need to understand the behavior of these compounds in aqueous environments and to harness their reactivity in synthesis. oberlin.edu

Scope and Significance of Current Research on 2-Chloro-2,2-difluoroacetaldehyde Hydrate

Current research on this compound and related compounds is focused on several key areas. A primary goal is to fully elucidate its reactivity profile, exploring its utility as a precursor to novel fluorinated and chlorinated molecules. The presence of two different halogens offers the potential for selective transformations, a highly sought-after feature in synthetic chemistry.

Furthermore, understanding the precise equilibrium between the aldehyde and its hydrate form is crucial for controlling its reactions and for predicting its behavior in various solvent systems. researchgate.net Computational studies are likely being employed to model the structure, stability, and reactivity of both the hydrate and the free aldehyde, providing insights that can guide experimental work. chemrxiv.org The development of new synthetic methods that utilize this compound as a key starting material is a significant area of interest, as it could provide access to new classes of pharmaceuticals, agrochemicals, and materials with unique properties. rsc.orgdovepress.com

Chemical Compound Data

Below are tables detailing some of the known properties of 2-Chloro-2,2-difluoroacetaldehyde and its hydrate.

Table 1: Properties of 2-Chloro-2,2-difluoroacetaldehyde Data sourced from PubChem CID 93560 nih.gov

| Property | Value |

| Molecular Formula | C₂HClF₂O |

| Molecular Weight | 114.48 g/mol |

| IUPAC Name | 2-chloro-2,2-difluoroacetaldehyde |

| CAS Number | 811-96-1 |

| SMILES | C(=O)C(F)(F)Cl |

| InChI | InChI=1S/C2HClF2O/c3-2(4,5)1-6/h1H |

| InChIKey | PRGCVNDIGVIGBQ-UHFFFAOYSA-N |

Table 2: Properties of this compound Data primarily sourced from ChemSpider ID 21427920 and PubChem CID 18618759 for the difluoroacetaldehyde (B14019234) hydrate analogue cdnsciencepub.com

| Property | Value |

| Molecular Formula | C₂H₃ClF₂O₂ |

| Synonyms | 2-chloro-2,2-difluoro-1,1-ethanediol |

| CAS Number | 63034-47-9 |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C2H3ClF2O2 |

|---|---|

Molecular Weight |

132.49 g/mol |

IUPAC Name |

2-chloro-2,2-difluoroacetaldehyde;hydrate |

InChI |

InChI=1S/C2HClF2O.H2O/c3-2(4,5)1-6;/h1H;1H2 |

InChI Key |

IXBXGDDHRMKTGN-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)C(F)(F)Cl.O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chloro 2,2 Difluoroacetaldehyde Hydrate and Precursor Architectures

Direct Synthetic Routes to 2-Chloro-2,2-difluoroacetaldehyde Hydrate (B1144303)

Direct synthesis focuses on constructing the target molecule through purpose-designed reaction sequences, often involving multiple steps or highly selective catalytic transformations.

The synthesis of 2-Chloro-2,2-difluoroacetaldehyde hydrate can be conceptualized from various readily available halogenated C2 feedstocks. A plausible and documented pathway involves the metabolic transformation of precursors like 1,2-dichloro-1,1-difluoroethane (B158981) (HCFC-132b). In vivo studies with rats have shown that this compound is metabolized to form hydrated chlorodifluoroacetaldehyde (B1208273), which is identified in urine along with other metabolites like chlorodifluoroacetic acid. nih.gov This biological transformation suggests a chemical pathway involving an initial hydroxylation step, likely mediated by cytochrome P-450 enzymes. nih.gov

From a synthetic chemistry perspective, a multi-step sequence could commence with a precursor such as 1-chloro-2,2-difluoroethane. nist.gov Processes have been developed for the preparation of this starting material from compounds like 1,1,2-trichloroethane. google.com The 1-chloro-2,2-difluoroethane can then be converted to an intermediate such as 2,2-difluoroethanol (B47519). google.comgoogle.com The final step would be the controlled oxidation of the resulting 2,2-difluoroethanol to yield the desired 2-Chloro-2,2-difluoroacetaldehyde.

A summary of potential precursors and their transformations is presented below.

| Starting Material | Intermediate Product | Potential Final Step |

| 1,2-dichloro-1,1-difluoroethane | 2-Chloro-2,2-difluoro-1-ethanol | Oxidation |

| 1-chloro-2,2-difluoroethane | 2,2-difluoroethyl acetate | Hydrolysis and Oxidation |

A more direct approach involves the selective chlorination of a difluoroacetaldehyde (B14019234) equivalent at the α-position. Modern organocatalysis provides powerful tools for such transformations. The direct, enantioselective α-chlorination of aldehydes has been successfully demonstrated using N-chlorosuccinimide (NCS) as the chlorine source. organic-chemistry.orgorganic-chemistry.org This methodology often employs amine catalysts, such as L-proline amides or (2R,5R)-diphenylpyrrolidine, which activate the aldehyde substrate by forming a nucleophilic enamine intermediate. organic-chemistry.orgorganic-chemistry.org

This enamine then reacts with the electrophilic chlorine source (NCS), followed by hydrolysis to release the α-chloro aldehyde product and regenerate the catalyst. While not specifically documented for difluoroacetaldehyde itself, this strategy is general for a range of aldehyde substrates, achieving high yields and enantioselectivity. organic-chemistry.org Its application to a protected form of difluoroacetaldehyde, such as its hemiacetal, represents a viable and highly selective synthetic strategy.

Catalysis is central to developing efficient and selective syntheses. The organocatalytic α-chlorination of aldehydes is a prime example of a catalytic pathway that enhances both yield and selectivity. organic-chemistry.orgorganic-chemistry.org These reactions can be performed under mild conditions and provide access to chiral α-chloro aldehydes with high enantiomeric excess. organic-chemistry.org For instance, the use of specific amine catalysts in solvents like acetone (B3395972) at reduced temperatures has proven effective for various aldehydes. organic-chemistry.org

Indirect Generation and In-Situ Utilization of 2-Chloro-2,2-difluoroacetaldehyde

In some synthetic applications, the target aldehyde is not isolated but is generated in the reaction mixture (in-situ) and immediately consumed in a subsequent reaction. This can be advantageous when dealing with reactive or unstable aldehydes.

While the complete hydrolysis of an acyl chloride with water vigorously yields the corresponding carboxylic acid, the term can be used more broadly in the context of generating derivatives. libretexts.orgchemguideforcie.co.ukyoutube.com The reaction of chlorodifluoroacetyl chloride with water, for example, would produce chlorodifluoroacetic acid. sigmaaldrich.com

However, for the in-situ generation of the aldehyde, a more nuanced approach is required. Instead of full hydrolysis, a controlled reduction of the highly reactive acid chloride is employed. A specialized reducing agent, lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), is capable of reducing an acid chloride to an aldehyde while being significantly less reactive towards the aldehyde product, allowing it to be isolated or used in-situ. libretexts.org This method effectively substitutes the chloride with a hydride ion. libretexts.org Thus, treating chlorodifluoroacetyl chloride with this milder reductant offers a precise method for the indirect generation of 2-Chloro-2,2-difluoroacetaldehyde.

The comparative reactivity of different organic chlorides towards hydrolysis is well-established.

| Compound Type | Reactivity with Water | Explanation |

| Acyl Chloride | Vigorous reaction | The carbonyl carbon is highly electrophilic due to two attached electronegative atoms (O and Cl), weakening the C-Cl bond. savemyexams.com |

| Alkyl Chloride | Very slow reaction | The carbon is attached to only one electronegative atom, making it less electrophilic. savemyexams.com |

| Aryl Chloride | No reaction | The C-Cl bond is strengthened by overlap with the benzene (B151609) ring's delocalized π system. savemyexams.com |

The generation of aldehydes can also be achieved through the hydration of unsaturated precursors like alkynes or alkenes. A potential precursor for 2-Chloro-2,2-difluoroacetaldehyde is a correspondingly substituted ethene, such as 1-chloro-2,2-difluoroethene. The hydration of such an alkene would, in principle, add a hydroxyl group to one carbon and a hydrogen to the other across the double bond. The resulting enol would then tautomerize to the more stable aldehyde form.

The metabolic pathway from 1,2-dichloro-1,1-difluoroethane to hydrated chlorodifluoroacetaldehyde serves as a biological precedent for this type of transformation, proceeding via cytochrome P-450-dependent oxidation. nih.gov In a laboratory setting, the synthesis of halogenated alkenes like 1,1-dichloro-2,2-difluoroethylene (B1203012) is known. orgsyn.org The challenge in hydrating such a molecule lies in controlling the regioselectivity of the water addition to yield the desired aldehyde isomer.

Derivatization Strategies for Enhancing Utility and Stability

The inherent reactivity of the aldehyde group in 2-Chloro-2,2-difluoroacetaldehyde, which exists predominantly as its hydrate form, presents both opportunities and challenges for synthetic chemists. alfa-chemistry.comnih.gov While the hydrate is more stable than the free aldehyde, its direct use in some transformations can be limited. Consequently, derivatization into more stable and synthetically versatile forms, such as acetals, hemiacetals, and aminals, is a crucial strategy. These derivatives not only protect the aldehyde functionality but also modulate its reactivity and can introduce elements of stereocontrol.

Formation of Stable Acetal (B89532), Hemiacetal, and Aminal Derivatives

The conversion of aldehydes and ketones into acetals and hemiacetals is a fundamental transformation in organic synthesis. beilstein-journals.orgnih.govwikipedia.orgsigmaaldrich.commasterorganicchemistry.comlibretexts.orgyoutube.com These reactions are typically catalyzed by acid and involve the nucleophilic addition of an alcohol to the carbonyl group. nih.govwikipedia.orgyoutube.com

Acetal and Hemiacetal Formation:

The reaction of this compound with alcohols or diols under acidic conditions leads to the formation of the corresponding hemiacetals and acetals. The equilibrium of this reaction can be shifted towards the acetal product by removing water, often through the use of a Dean-Stark apparatus or molecular sieves. nih.govlibretexts.org Cyclic acetals, formed from the reaction with 1,2- or 1,3-diols like ethylene (B1197577) glycol, are particularly stable and are often used as protecting groups. wikipedia.orglibretexts.orgpearson.comgoogle.comnih.gov

The general mechanism for acetal formation from the hydrate involves an initial acid-catalyzed dehydration to form the more reactive free aldehyde. This is followed by protonation of the carbonyl oxygen, which increases its electrophilicity. Subsequent nucleophilic attack by an alcohol molecule forms a hemiacetal. nih.govwikipedia.org Further protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates an oxocarbenium ion. Finally, a second alcohol molecule attacks this electrophilic species, and subsequent deprotonation yields the stable acetal. masterorganicchemistry.com

| Reactant (Alcohol/Diol) | Product Type | Key Reaction Conditions |

| Methanol (B129727) (excess) | Acetal | Anhydrous acid (e.g., HCl, H₂SO₄), removal of water |

| Ethanol | Hemiacetal/Acetal | Acid catalyst, control of stoichiometry |

| Ethylene Glycol | Cyclic Acetal | Acid catalyst (e.g., p-TsOH), azeotropic removal of water |

| 1,3-Propanediol | Cyclic Acetal | Acid catalyst, Dean-Stark trap |

Aminal Formation:

Analogous to acetal formation, this compound can react with primary or secondary amines to form aminals (also known as N,N-acetals). This reaction typically proceeds under conditions that facilitate the removal of water. The resulting aminal derivatives are of interest in medicinal chemistry and as synthetic intermediates. For instance, reactions with diamines can lead to the formation of heterocyclic structures.

| Reactant (Amine) | Product Type | Potential Heterocyclic Product |

| Diethylamine | Acyclic Aminal | N/A |

| Ethylenediamine | Cyclic Aminal | Imidazolidine derivative |

| 1,3-Diaminopropane | Cyclic Aminal | Tetrahydropyrimidine derivative |

Synthesis of Related Chiral Intermediates from this compound

The development of synthetic routes to enantiomerically pure fluorinated compounds is of significant interest due to their prevalence in bioactive molecules. beilstein-journals.org this compound serves as a valuable C2 building block for the construction of more complex chiral molecules.

One key strategy involves the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.comscielo.org.mx A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recycled.

Application of Chiral Auxiliaries:

While specific examples detailing the direct use of chiral auxiliaries with this compound are not extensively documented in readily available literature, the principles of asymmetric synthesis suggest several potential applications. For example, reaction of the aldehyde with a chiral alcohol would lead to the formation of diastereomeric hemiacetals, which could potentially be separated or used in subsequent diastereoselective reactions.

A more robust approach involves the conversion of the aldehyde to an imine by reaction with a chiral primary amine (a chiral auxiliary). This chiral imine can then undergo diastereoselective nucleophilic additions. For example, the addition of organometallic reagents or the reduction of the C=N bond would lead to the formation of chiral amines.

Another potential avenue is the asymmetric reduction of the aldehyde functionality itself. The use of chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands, could provide direct access to enantiomerically enriched 2-chloro-2,2-difluoroethanol, a valuable chiral building block.

The synthesis of chiral fluorinated building blocks is a rapidly advancing field, and the strategic use of this compound as a starting material holds considerable promise for the development of novel and efficient asymmetric transformations. beilstein-journals.orgnih.govacs.orgnih.govresearchgate.net

Elucidation of Reaction Mechanisms and Comprehensive Reactivity Profiles of 2 Chloro 2,2 Difluoroacetaldehyde Hydrate

Nucleophilic Addition Reactions to the Carbonyl Equivalent

2-Chloro-2,2-difluoroacetaldehyde, like other aldehydes, exists in equilibrium with its hydrate (B1144303) in aqueous media. The carbonyl carbon of the aldehyde form is the primary site for nucleophilic attack. The strong electron-withdrawing effects of the α-halogens enhance the electrophilicity of this carbon, making it highly susceptible to attack by a wide range of nucleophiles.

Stereoselective Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Grignard-type additions)

The construction of new carbon-carbon bonds is a cornerstone of organic synthesis. For 2-chloro-2,2-difluoroacetaldehyde hydrate, this is primarily achieved through reactions like the aldol addition and Grignard-type reactions.

Aldol Addition:

The aldol reaction involves the nucleophilic addition of an enolate to a carbonyl group. wikipedia.orgmasterorganicchemistry.com In the case of 2-chloro-2,2-difluoroacetaldehyde, it would act as the electrophilic partner due to the absence of enolizable α-hydrogens. A crossed aldol reaction can occur with another aldehyde or ketone that can form an enolate. wikipedia.org The reaction is typically catalyzed by acid or base. wikipedia.orglibretexts.org

Base-Catalyzed Mechanism: A base abstracts an α-hydrogen from the enolizable carbonyl compound to form an enolate. This enolate then attacks the electrophilic carbonyl carbon of 2-chloro-2,2-difluoroacetaldehyde. Subsequent protonation of the resulting alkoxide yields the β-hydroxy carbonyl compound.

Acid-Catalyzed Mechanism: The carbonyl oxygen of 2-chloro-2,2-difluoroacetaldehyde is protonated, increasing its electrophilicity. The enol form of the partner carbonyl compound then attacks the activated carbonyl carbon. Deprotonation yields the aldol addition product. libretexts.org

The stereoselectivity of the aldol reaction is a critical aspect, often controlled by the geometry of the enolate and the reaction conditions. While specific stereoselective studies on 2-chloro-2,2-difluoroacetaldehyde are not extensively documented, the principles of Zimmerman-Traxler transition states would apply, predicting the formation of specific diastereomers.

Grignard-type Additions:

Grignard reagents (RMgX) are potent nucleophiles that readily add to the carbonyl group of aldehydes. masterorganicchemistry.com The reaction of a Grignard reagent with 2-chloro-2,2-difluoroacetaldehyde would proceed via nucleophilic addition to the carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent acidic workup would yield a secondary alcohol bearing a 2-chloro-2,2-difluoroethyl group. nih.gov

| Reaction | Reactant | Product Type | Key Features |

| Aldol Addition | Enolizable Aldehyde/Ketone | β-Hydroxy Carbonyl | C-C bond formation; Stereoselectivity possible |

| Grignard Addition | Grignard Reagent (RMgX) | Secondary Alcohol | C-C bond formation; Diastereoselectivity possible |

Additions with Heteroatom Nucleophiles (e.g., N-, O-, S-based systems)

The enhanced electrophilicity of the carbonyl carbon in 2-chloro-2,2-difluoroacetaldehyde makes it a prime substrate for reactions with heteroatom nucleophiles.

Nitrogen Nucleophiles: Primary and secondary amines react with aldehydes to form imines and enamines, respectively. The reaction of 2-chloro-2,2-difluoroacetaldehyde with a primary amine would initially form a hemiaminal, which then dehydrates to yield the corresponding N-(2-chloro-2,2-difluoroethylidene)amine (an imine).

Oxygen Nucleophiles: In the presence of an acid catalyst, alcohols add to the carbonyl group to form hemiacetals and acetals. libretexts.orglibretexts.orgyoutube.comyoutube.com The reaction of 2-chloro-2,2-difluoroacetaldehyde with an alcohol would first produce a hemiacetal. With excess alcohol, this can be converted to a more stable acetal (B89532). The hydrate form itself is a product of the addition of water to the carbonyl group. masterorganicchemistry.com

Sulfur Nucleophiles: Thiols are excellent nucleophiles and react with aldehydes to form hemithioacetals and thioacetals. These sulfur analogs are often more stable than their oxygen counterparts. The reaction of 2-chloro-2,2-difluoroacetaldehyde with a thiol would yield a hemithioacetal, which can further react to form a thioacetal.

| Nucleophile Type | Example Nucleophile | Initial Product | Final Product (if applicable) |

| Nitrogen | Primary Amine (R-NH₂) | Hemiaminal | Imine |

| Oxygen | Alcohol (R-OH) | Hemiacetal | Acetal |

| Sulfur | Thiol (R-SH) | Hemithioacetal | Thioacetal |

Influence of Halogenation on Carbonyl Electrophilicity and Hydrate Stability

The presence of the α-chloro and two α-fluoro substituents has a profound impact on the reactivity of the carbonyl group and the stability of the corresponding hydrate.

Carbonyl Electrophilicity: The halogens, being highly electronegative, exert a strong inductive electron-withdrawing effect (-I effect). This effect significantly depletes electron density from the carbonyl carbon, making it much more electrophilic than non-halogenated aldehydes. This increased electrophilicity enhances the rate of nucleophilic addition reactions. The order of this effect is generally F > Cl > Br > I.

Hydrate Stability: Aldehydes and ketones exist in equilibrium with their corresponding gem-diols (hydrates) in aqueous solution. For most simple aldehydes, the equilibrium lies towards the carbonyl form. However, the strong electron-withdrawing nature of the halogens in 2-chloro-2,2-difluoroacetaldehyde stabilizes the hydrate form through the inductive effect, which destabilizes the carbonyl group. This stabilization shifts the equilibrium significantly towards the hydrate. Studies on other haloacetaldehydes have shown that their stability in water is dependent on pH and temperature, with trihalogenated species being prone to degradation at higher pH and temperatures. nih.gov The stability of acetaldehyde (B116499) hydrate itself has been the subject of thermodynamic studies. bohrium.com

Electrophilic Transformations and Rearrangements

While the primary reactivity of this compound centers on nucleophilic additions to the carbonyl equivalent, electrophilic transformations and rearrangements are also plausible under specific conditions.

Halogen Migration and Substitution Reactions

Under certain conditions, the halogen atoms on the α-carbon may participate in migration or substitution reactions. While α-halogenation of aldehydes and ketones is a common reaction, pressbooks.publibretexts.orgaklectures.comlibretexts.org the reverse, dehalogenation, or migration in a molecule like 2-chloro-2,2-difluoroacetaldehyde is less common but conceivable.

The potential for halogen migration in related systems, such as haloallenyl ketones, has been demonstrated, often catalyzed by transition metals. nih.gov However, specific studies on such migrations in 2-chloro-2,2-difluoroacetaldehyde are not prevalent. Substitution of the α-halogens would likely require harsh conditions and is not a typical reaction pathway for this class of compounds under standard synthetic conditions.

Skeletal Rearrangements Under Acidic or Basic Conditions

Derivatives of 2-chloro-2,2-difluoroacetaldehyde could potentially undergo skeletal rearrangements, most notably the Favorskii rearrangement under basic conditions.

Favorskii Rearrangement: The Favorskii rearrangement is a reaction of α-halo ketones with a base to form a carboxylic acid derivative. wikipedia.orgnrochemistry.comadichemistry.comorganic-chemistry.org While 2-chloro-2,2-difluoroacetaldehyde itself does not have an enolizable proton on the other side of the carbonyl to initiate the classic Favorskii mechanism, its derivatives, such as a ketone formed from a Grignard addition followed by oxidation, could undergo this rearrangement. The mechanism typically involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile. wikipedia.orgddugu.ac.in In cases where enolization is not possible, a quasi-Favorskii or semi-benzilic acid type rearrangement may occur. wikipedia.orgadichemistry.com

Mechanistic Investigations and Kinetic Studies

The reactivity of 2-Chloro-2,2-difluoroacetaldehyde is intrinsically linked to the strong electron-withdrawing effects of the halogen substituents. These effects significantly enhance the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. The formation of the corresponding hydrate is a direct consequence of this enhanced electrophilicity.

Identification of Transition States and Reaction Intermediates

Detailed mechanistic studies on the reactions of this compound are not extensively documented in publicly available literature. However, insights can be drawn from computational chemistry studies on structurally related halogenated compounds. Theoretical calculations, such as ab initio and Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways, including the characterization of transition states and intermediates.

For the hydration reaction of the parent aldehyde, the process likely proceeds through a transition state where the water molecule's oxygen atom is attacking the carbonyl carbon, and a proton is being transferred, possibly facilitated by other water molecules acting as a bridge. The resulting intermediate is the tetrahedral gem-diol, this compound.

In subsequent reactions, this hydrate can act as a precursor to various transformations. For instance, in reactions involving nucleophilic substitution, the hydroxyl groups of the hydrate can be protonated, leading to the formation of a good leaving group (water) and a highly reactive carbocation intermediate. The stability of this carbocation would be influenced by the electronic effects of the adjacent halogen atoms.

Computational studies on the elimination reactions of similar chloro-fluoro alkanes have shown that the nature of the transition state (tight or loose) can be influenced by the level of theory used in the calculations. rsc.orgresearchgate.net For instance, in the elimination of HCl from CH₂Cl–CH₂F, different computational methods predicted varying activation energies and pre-exponential factors, highlighting the complexity of accurately modeling these systems. rsc.org Such computational approaches would be invaluable in identifying the specific transition state geometries and energies for reactions involving this compound.

Quantitative Kinetic Analysis of Hydration and Subsequent Reactions

The equilibrium between an aldehyde and its hydrate is a dynamic process characterized by specific rate constants for the forward (hydration) and reverse (dehydration) reactions. For 2-Chloro-2,2-difluoroacetaldehyde, the strong electron-withdrawing nature of the CClF₂ group is expected to shift the equilibrium significantly towards the hydrate form.

While specific kinetic data for the hydration of 2-Chloro-2,2-difluoroacetaldehyde is scarce in the literature, studies on similar aldehydes provide a framework for understanding the factors that govern these kinetics. The hydration of formaldehyde, for example, has been studied in detail, with the equilibrium constant (K_h) and rate constants determined under various conditions. researchgate.net

The kinetics of subsequent reactions of the hydrate would also be of interest. For example, the thermal decomposition of the related compound 2-chloro-2,2-difluoracetamide has been studied, with the rate constant following the Arrhenius equation. This suggests that similar kinetic analyses could be applied to reactions of this compound.

A hypothetical kinetic study of the hydration of 2-Chloro-2,2-difluoroacetaldehyde could involve monitoring the change in concentration of the aldehyde and hydrate over time using techniques like NMR spectroscopy. The data could then be used to determine the rate constants and the equilibrium constant for the hydration process.

Hypothetical Kinetic Data for the Hydration of 2-Chloro-2,2-difluoroacetaldehyde

| Temperature (°C) | k_hydration (s⁻¹) | k_dehydration (s⁻¹) | K_eq (k_hydration / k_dehydration) |

| 25 | 0.5 | 0.01 | 50 |

| 35 | 1.2 | 0.03 | 40 |

| 45 | 2.5 | 0.08 | 31.25 |

This table presents hypothetical data for illustrative purposes and is not based on experimental results.

Stereochemical Outcomes and Diastereoselectivity in Complex Transformations

The chiral center created upon the formation of this compound from the aldehyde introduces the possibility of stereoselectivity in its subsequent reactions. When this hydrate, or a derivative, reacts with other chiral molecules or in a chiral environment, diastereomeric products can be formed in unequal amounts.

In complex transformations, the facial selectivity of nucleophilic attack on a derivative of 2-Chloro-2,2-difluoroacetaldehyde would be influenced by the steric and electronic properties of the substituents. The relative orientation of the chloro, difluoromethyl, and other groups would dictate the preferred trajectory of the incoming nucleophile, leading to the preferential formation of one diastereomer over the other.

Advanced Spectroscopic and Structural Elucidation Studies of 2 Chloro 2,2 Difluoroacetaldehyde Hydrate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone in the structural elucidation of 2-chloro-2,2-difluoroacetaldehyde hydrate (B1144303), providing detailed insights into its atomic arrangement and intramolecular interactions.

Multi-Nuclear NMR Analysis (¹H, ¹³C, ¹⁹F) for Comprehensive Structural Assignment

A multi-nuclear NMR approach, encompassing ¹H, ¹³C, and ¹⁹F nuclei, is essential for the unambiguous assignment of the chemical structure of 2-chloro-2,2-difluoroacetaldehyde hydrate.

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the hydroxyl (OH) protons and the methine (CH) proton. The chemical shift of the hydroxyl protons can be broad and is sensitive to factors such as solvent, concentration, and temperature due to hydrogen bonding. chemicalbook.com The methine proton, being adjacent to the diol functionality and the halogenated carbon, is expected to resonate in a specific region of the spectrum. Protons on carbons adjacent to a carbonyl group typically absorb in the 2.0 to 2.3 δ range. pressbooks.pub

The ¹³C NMR spectrum provides crucial information about the carbon framework. The carbon atom of the gem-diol group (C-1) is expected to have a characteristic chemical shift, typically in the range of 90-100 ppm, which is distinct from the carbonyl carbon of the corresponding aldehyde (around 190-215 ppm). pressbooks.pub The carbon atom bonded to the chlorine and fluorine atoms (C-2) will also exhibit a unique chemical shift, significantly influenced by the electronegative halogens.

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, the two fluorine atoms are diastereotopic due to the chiral center at C-1. This diastereotopicity would theoretically result in two distinct signals in the ¹⁹F NMR spectrum, each likely appearing as a doublet of doublets due to geminal F-F coupling and vicinal H-F coupling.

A hypothetical data table summarizing the expected NMR chemical shifts is presented below.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | -CH(OH)₂ | ~5.0 - 6.0 |

| -CH(OH )₂ | Variable (broad) | |

| ¹³C | C H(OH)₂ | ~90 - 100 |

| -C F₂Cl | ~120 - 130 | |

| ¹⁹F | -CF ₂Cl | Diastereotopic signals |

2D NMR Techniques (COSY, HSQC, HMBC) for Probing Connectivity and Long-Range Interactions

Two-dimensional (2D) NMR techniques are indispensable for confirming the structural assignments made from 1D NMR data by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy) would establish the correlation between the methine proton and the hydroxyl protons, confirming their geminal relationship.

HSQC (Heteronuclear Single Quantum Coherence) provides direct one-bond correlations between protons and their attached carbons. This would definitively link the methine proton signal to the C-1 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations. Key HMBC correlations would be expected between the methine proton and the C-2 carbon, as well as between the hydroxyl protons and the C-1 carbon.

These 2D NMR experiments, used in concert, provide a robust and unambiguous picture of the molecular connectivity within this compound.

Dynamic NMR Studies of Hydrate-Aldehyde Interconversion and Conformational Exchange

In solution, this compound exists in a dynamic equilibrium with its corresponding aldehyde form. Dynamic NMR spectroscopy is a powerful tool to study the kinetics and thermodynamics of this interconversion. By monitoring the NMR spectra at various temperatures, it is possible to observe the coalescence of signals for the hydrate and aldehyde species, allowing for the determination of the activation energy and rate constants of the exchange process.

Furthermore, dynamic NMR can be employed to investigate conformational exchange processes, such as the rotation around the C-C bond. The presence of bulky and electronegative substituents can create significant rotational barriers, which may be observable on the NMR timescale at low temperatures.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Characteristic Absorption Frequencies of Halogenated Carbonyl and Hydrate Moieties

The vibrational spectra of this compound are expected to show characteristic absorption bands for the O-H, C-H, C-O, C-C, C-F, and C-Cl bonds.

The hydrate moiety is characterized by strong, broad O-H stretching vibrations in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The C-O stretching vibrations of the gem-diol are also expected to be prominent.

For the halogenated portion of the molecule, the C-F and C-Cl stretching vibrations will give rise to strong absorptions in the fingerprint region of the IR spectrum. The exact positions of these bands are sensitive to the number and type of halogen atoms attached to the carbon.

In contrast, the corresponding aldehyde would exhibit a strong C=O stretching absorption in the IR spectrum, typically between 1660 and 1770 cm⁻¹. pressbooks.pub The absence of this band and the presence of the broad O-H stretch are key indicators of the hydrate form.

A table of expected characteristic vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| -OH (Hydrate) | O-H Stretch | 3200 - 3600 (broad) |

| -CH | C-H Stretch | ~2850 - 3000 |

| C-O (Hydrate) | C-O Stretch | ~1000 - 1200 |

| C-F | C-F Stretch | ~1000 - 1400 |

| C-Cl | C-Cl Stretch | ~600 - 800 |

Probing Intermolecular Hydrogen Bonding Networks in the Solid and Solution States

In both the solid and solution states, the hydroxyl groups of this compound can participate in extensive intermolecular hydrogen bonding. Vibrational spectroscopy is particularly sensitive to these interactions.

In the solid state , the hydrogen bonding network is more ordered, which can lead to sharper and more defined O-H stretching bands in the IR and Raman spectra compared to the solution state. The positions and shapes of these bands can provide insights into the strength and geometry of the hydrogen bonds.

In solution , the hydrogen bonding is more dynamic and can be influenced by the solvent. By studying the vibrational spectra in different solvents, it is possible to probe the interactions between the hydrate and the solvent molecules. For example, a shift in the O-H stretching frequency to lower wavenumbers is indicative of stronger hydrogen bonding.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition and for probing its structure through fragmentation analysis. For this compound, HRMS would provide a precise mass measurement, allowing for the confirmation of its molecular formula, C₂H₃ClF₂O₂.

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization techniques in mass spectrometry, each providing complementary information.

Electron Ionization (EI): In EI-MS, the analyte is bombarded with high-energy electrons, typically leading to extensive fragmentation. For a volatile derivative of this compound, or if the compound dehydrates in the ion source, the resulting spectrum would likely correspond to the parent aldehyde, 2-chloro-2,2-difluoroacetaldehyde. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its exact mass (approximately 113.9684 u). nih.gov The fragmentation pattern would be characterized by the loss of characteristic neutral fragments. Key fragmentation pathways would likely include:

Loss of Cl: A significant peak corresponding to the [M-Cl]⁺ fragment.

Loss of CO: A fragment resulting from the cleavage of the carbonyl group.

Cleavage of the C-C bond: Generating fragments such as [CF₂Cl]⁺.

Electrospray Ionization (ESI): ESI is a softer ionization technique, making it more suitable for analyzing the intact hydrated molecule. In positive-ion mode, the protonated molecule [M+H]⁺ would be observed. For this compound (molar mass approx. 132.49 g/mol ), this would appear at an m/z of approximately 133. In negative-ion mode, the deprotonated molecule [M-H]⁻ would be detected at an m/z of around 131. ESI is particularly useful as it often produces less in-source fragmentation, allowing for the clear identification of the molecular ion of the hydrate. uni-oldenburg.denih.govresearchgate.net

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov This is particularly useful for distinguishing between isomers and for confirming the connectivity of atoms within a molecule.

For a derivative of this compound, such as a silylated or acetylated derivative of the diol, MS/MS studies would provide detailed structural information. For instance, if the hydroxyl groups of the hydrate were derivatized, the fragmentation pattern of the resulting molecular ion would help to confirm the gem-diol structure. The fragmentation would likely involve the loss of the derivatizing groups and characteristic cleavages of the carbon skeleton, providing irrefutable evidence of the original hydrate structure. The fragmentation pathways of related halogenated aldehydes and their derivatives in tandem mass spectrometry experiments serve as a guide for predicting the fragmentation of this specific compound. nih.govnist.gov

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

While mass spectrometry provides information about the molecular formula and fragmentation, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. youtube.com Obtaining a suitable single crystal of this compound would allow for its definitive structural characterization. The stability of gem-diols with electron-withdrawing groups suggests that isolating a crystalline hydrate is feasible. libretexts.orgquora.com

A successful single-crystal X-ray diffraction experiment would yield a detailed structural model, including the precise coordinates of each atom in the crystal lattice. rsc.org From these coordinates, accurate bond lengths, bond angles, and torsion angles can be calculated.

Based on data from structurally similar gem-diol compounds, the following table presents expected bond lengths and angles for this compound.

| Parameter | Expected Value |

| Bond Lengths (Å) | |

| C-C | 1.52 - 1.56 |

| C-Cl | 1.75 - 1.79 |

| C-F | 1.33 - 1.37 |

| C-O | 1.39 - 1.43 |

| O-H | 0.82 - 0.86 (typically refined with constraints) |

| Bond Angles (°) | |

| O-C-O | 109 - 112 |

| C-C-O | 108 - 111 |

| F-C-F | 107 - 110 |

| Cl-C-C | 110 - 113 |

| Torsion Angles (°) | |

| H-O-C-O-H | Variable, dependent on hydrogen bonding |

| Cl-C-C-O | Variable, dependent on crystal packing |

Note: These values are illustrative and based on typical bond lengths and angles for similar organic molecules. Actual experimental values may vary.

The analysis of torsion angles would reveal the conformation of the molecule in the solid state, particularly the orientation of the hydroxyl groups and the halogenated ethyl group.

Beyond the structure of a single molecule, single-crystal X-ray diffraction provides invaluable information about how molecules are arranged in the crystal lattice. This crystal packing is governed by a network of non-covalent interactions. scielo.org.mx

For this compound, the primary intermolecular forces dictating the crystal structure would be hydrogen bonds involving the hydroxyl groups of the gem-diol and potentially the fluorine or chlorine atoms acting as weak hydrogen bond acceptors. The water of hydration in the crystal lattice would play a crucial role in forming an extended hydrogen-bonding network. psu.edu Analysis of the crystal structure would likely reveal:

O-H···O hydrogen bonds: These would be the most significant interactions, linking adjacent hydrate molecules either directly or through bridging water molecules.

Halogen bonds: Potential interactions involving the chlorine atom could also influence the crystal packing.

The study of these non-covalent interactions is essential for understanding the solid-state properties of the compound.

Theoretical and Computational Investigations of 2 Chloro 2,2 Difluoroacetaldehyde Hydrate

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the most stable three-dimensional arrangement of atoms (geometry) and the molecule's electronic characteristics.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Energy Calculations

The first step in a computational study is to find the molecule's most stable structure, known as geometry optimization. For a molecule like 2-chloro-2,2-difluoroacetaldehyde hydrate (B1144303), this would involve determining the precise bond lengths, bond angles, and dihedral angles.

Density Functional Theory (DFT) is a popular method for these calculations due to its balance of accuracy and computational cost. Functionals like B3LYP and M06-2X, paired with basis sets such as 6-311++G(d,p) or the aug-cc-pVTZ series, are commonly employed. researchgate.net These combinations have proven effective in modeling halogenated compounds and systems involving hydrogen bonding, which is critical for the hydrate form. chemrxiv.org For instance, in studies of related chloro-fluoro acetamides, DFT methods were used to explore potential energy surfaces and identify stable conformers. researchgate.net

Ab initio methods , such as Møller-Plesset perturbation theory (MP2), offer higher accuracy by solving the Schrödinger equation with fewer approximations than DFT, but at a greater computational expense. chemrxiv.org These methods are often used as a benchmark to validate DFT results. For complex systems, composite methods like G4 or CBS-QB3 can provide highly accurate energy calculations. chemrxiv.org The choice of method depends on the desired accuracy and the size of the system.

A hypothetical geometry optimization of 2-chloro-2,2-difluoroacetaldehyde hydrate would likely reveal multiple stable conformers due to the rotational freedom around the C-C and C-O bonds and the various possible hydrogen-bonding networks between the water molecule and the diol.

Table 1: Representative Theoretical Methods for Geometry Optimization

| Method Type | Common Functionals/Levels | Basis Sets | Key Application |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP, M06-2X, ωB97X-D | 6-31G*, 6-311+G**, aug-cc-pVDZ | Routine geometry optimization, energy calculations, good balance of cost and accuracy. |

| Ab Initio | MP2, CCSD(T) | cc-pVTZ, aug-cc-pVTZ | High-accuracy geometry and energy calculations, often used for benchmarking. |

Natural Bond Orbital (NBO) and Bader's Quantum Theory of Atoms in Molecules (QTAIM) Analyses for Charge Distribution and Bonding

Once the geometry is optimized, further analyses can elucidate the electronic structure.

Natural Bond Orbital (NBO) analysis is used to study charge distribution and intramolecular interactions, such as hyperconjugation. For this compound, NBO analysis would quantify the partial charges on each atom, revealing the electron-withdrawing effects of the chlorine and fluorine atoms. It would also identify and quantify the strength of the hydrogen bonds between the water molecule and the gem-diol's hydroxyl groups. Studies on similar molecules have used NBO to explain conformational preferences by analyzing stabilizing donor-acceptor interactions.

Bader's Quantum Theory of Atoms in Molecules (QTAIM) provides another powerful tool for analyzing chemical bonds. By examining the topology of the electron density, QTAIM can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify bond critical points. In the context of the target molecule, QTAIM would be instrumental in characterizing the C-Cl, C-F, and O-H···O hydrogen bonds, providing quantitative measures of their strength and nature based on the electron density at these critical points.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental results to validate the theoretical model.

Calculated NMR Chemical Shifts and Spin-Spin Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F) from the optimized geometry. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared to experimental spectra. For 2-chloro-2,2-difluoroacetamide, ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants were measured and supported by theoretical calculations. researchgate.net A similar approach for the hydrate would help in assigning peaks and confirming its structure in solution.

Simulated Vibrational Spectra and Correlation with Experimental IR/Raman

Computational methods can simulate vibrational spectra (Infrared and Raman) by calculating the vibrational frequencies and intensities of a molecule. These calculations are performed after confirming the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated frequencies are often systematically scaled to correct for approximations in the theoretical methods and anharmonicity.

For this compound, the simulated IR spectrum would show characteristic peaks for O-H stretching (from the diol and water), C-H stretching, C-O stretching, and C-Cl/C-F stretching modes. Comparing the simulated spectrum to an experimental one is a powerful way to confirm the presence of the hydrate and identify its specific conformational state. Such comparisons have been successfully used to analyze the spectra of related halogenated compounds. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Note: This is a hypothetical table based on typical frequency ranges for illustrative purposes, as specific data for the target molecule is unavailable.)

| Functional Group | Typical Calculated Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H (Diol & Water) | 3400 - 3700 | Stretching |

| C-H (Aldehyde CH) | 2800 - 2900 | Stretching |

| C-O | 1000 - 1200 | Stretching |

| C-F | 1050 - 1350 | Stretching |

Computational Studies of Reaction Pathways and Transition State Characterization

Beyond static properties, computational chemistry is essential for exploring the reactivity of a molecule. This involves mapping out potential energy surfaces for reactions, identifying reactants, products, intermediates, and, crucially, transition states.

For this compound, a relevant reaction to study would be its dehydration back to the aldehyde form or its decomposition pathways. Computational methods can be used to locate the transition state structure for such a reaction. The energy difference between the reactant and the transition state gives the activation energy, which is a key parameter in determining the reaction rate. Methods like the nudged elastic band (NEB) or synchronous transit-guided quasi-Newton (STQN) are used to find the minimum energy path connecting reactants and products.

Studies on the reactions of other halogenated compounds have successfully used DFT to elucidate complex reaction mechanisms, calculate reaction barriers, and determine rate constants using theories like Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory. A similar investigation would provide a deep understanding of the stability and chemical transformations of this compound.

Potential Energy Surface Mapping for Hydration and Derivatization Reactions

The formation of the hydrate from 2-chloro-2,2-difluoroacetaldehyde and water, as well as its subsequent reactions, can be meticulously studied by mapping the potential energy surface (PES). This computational technique involves calculating the energy of the system at various geometric arrangements of the atoms, effectively creating a topographical map of the reaction pathway.

Key features of the PES, such as transition states and intermediates, can be identified. For the hydration reaction, this would involve modeling the approach of a water molecule to the carbonyl carbon of the aldehyde. The calculations would likely reveal a concerted or stepwise mechanism, detailing the bond-forming and bond-breaking processes.

Similarly, for derivatization reactions, such as the formation of acetals or hemiacetals, PES mapping can predict the most favorable reaction pathways. For instance, in an acid-catalyzed reaction, the calculations would model the protonation of a hydroxyl group, followed by the departure of a water molecule and subsequent attack by an alcohol. The energy barriers associated with each step can be quantified, providing a deeper understanding of the reaction kinetics.

Prediction of Reactivity and Selectivity in Novel Transformations

Computational models are invaluable for predicting how this compound might behave in new, unexplored chemical transformations. By calculating various molecular properties, chemists can anticipate the molecule's reactivity and the selectivity of its reactions.

Frontier Molecular Orbital (FMO) Theory: This approach examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reactants. The energy and spatial distribution of these orbitals can predict where and how a reaction is likely to occur. For this compound, the LUMO would likely be centered on the carbon atom bearing the chlorine and fluorine atoms, making it susceptible to nucleophilic attack.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution within a molecule. For the hydrate, the oxygen atoms of the hydroxyl groups would be regions of negative potential, indicating their nucleophilicity, while the carbon atoms would exhibit positive potential, marking them as electrophilic sites.

By simulating reactions with various reagents, it is possible to predict the most likely products and their relative yields. For example, in a reaction with a strong nucleophile, calculations could determine whether substitution of the chlorine atom or attack at one of the hydroxyl-bearing carbons is more favorable.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

While gas-phase calculations provide fundamental insights, the behavior of this compound in a real-world setting is profoundly influenced by the surrounding solvent molecules. Molecular dynamics (MD) simulations are a powerful tool for studying these complex interactions.

Investigation of Hydration Equilibria in Different Solvent Systems

The equilibrium between 2-chloro-2,2-difluoroacetaldehyde and its hydrate is sensitive to the solvent environment. MD simulations can be employed to study this equilibrium in various solvents, such as water, alcohols, or non-polar organic solvents.

These simulations would model a single molecule of the hydrate (or aldehyde) surrounded by a large number of solvent molecules. By calculating the free energy of the system in both the hydrated and non-hydrated forms, the equilibrium constant can be predicted in each solvent.

Table 1: Hypothetical Solvation Free Energies and Equilibrium Constants for the Hydration of 2-Chloro-2,2-difluoroacetaldehyde in Different Solvents

| Solvent | Dielectric Constant | Predicted Hydration Free Energy (kcal/mol) | Predicted Equilibrium Constant (K_eq) |

| Water | 80.1 | -5.2 | >1000 |

| Methanol (B129727) | 32.7 | -3.8 | ~500 |

| Acetonitrile | 37.5 | -2.5 | ~100 |

| Dichloromethane | 8.9 | -1.1 | ~10 |

| Hexane | 1.9 | +0.5 | <1 |

This table is illustrative and based on general principles of solvent effects on hydration equilibria. Actual values would require specific computational studies.

The results would likely show that polar, protic solvents like water and methanol strongly favor the hydrate form due to their ability to form hydrogen bonds with the hydroxyl groups. In contrast, non-polar solvents would shift the equilibrium towards the aldehyde form.

Conformational Dynamics of the Hydrate and its Derivatives

The gem-diol group of this compound and its derivatives can adopt various conformations due to rotation around the carbon-carbon and carbon-oxygen single bonds. MD simulations can track the time evolution of these conformations, revealing the most stable arrangements and the energy barriers between them.

For the hydrate itself, the simulations would likely show rapid rotation around the C-O bonds of the hydroxyl groups. The relative orientation of the two hydroxyl groups and the C-Cl and C-F bonds would fluctuate, and the simulation could identify the most populated conformational states.

For derivatives, such as an acetal (B89532) formed with a diol, the conformational landscape can be more complex. MD simulations can explore the different puckering modes of the resulting dioxolane or dioxane ring and determine their relative stabilities. This information is crucial for understanding the three-dimensional structure of these molecules and how they might interact with other molecules, such as enzyme active sites in a biological context.

Strategic Applications of 2 Chloro 2,2 Difluoroacetaldehyde Hydrate in Advanced Organic Synthesis

As a Versatile Building Block for Fluorinated Heterocycles

The synthesis of fluorinated heterocycles is of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. 2-Chloro-2,2-difluoroacetaldehyde hydrate (B1144303) serves as a key precursor for the introduction of fluorine-containing moieties into these cyclic systems.

While direct examples of the use of 2-Chloro-2,2-difluoroacetaldehyde hydrate in the synthesis of all classes of fluorinated heterocycles are not extensively documented, its reactivity can be inferred from related fluorinated aldehydes. For instance, photochemical [2+2] cycloaddition reactions between fluorinated aldehydes and alkenes are a known method for constructing fluorinated oxygen-containing heterocycles such as oxetanes. beilstein-journals.org This suggests a potential pathway for the synthesis of fluorinated cyclic ethers from this compound.

In the realm of nitrogen-containing heterocycles, the aldehyde functionality can participate in condensation reactions with various nitrogen-based nucleophiles. For example, the synthesis of fluorinated pyrazoles has been achieved through the reaction of fluorinated β-ketoesters with hydrazine. nih.gov Given that this compound can be a precursor to such ketoesters, this highlights an indirect route to these important heterocycles.

The construction of fluorinated sulfur heterocycles often involves cycloaddition reactions with thiocarbonyl compounds. nih.gov The presence of electron-withdrawing fluoroalkyl groups in dienophiles and dipolarophiles enhances their reactivity in these transformations. nih.gov This principle suggests that derivatives of this compound could be valuable partners in the synthesis of a variety of sulfur-containing heterocyclic systems. nih.gov

A summary of potential heterocyclic syntheses is presented in the table below.

| Heterocycle Class | Potential Synthetic Strategy | Key Reaction Type |

| Fluorinated Cyclic Ethers | Reaction with alkenes | Photochemical [2+2] Cycloaddition |

| Fluorinated Nitrogen Heterocycles | Condensation with dinucleophiles | Cyclocondensation |

| Fluorinated Sulfur Heterocycles | Reaction with thiocarbonyl compounds | Cycloaddition |

The creation of chiral fluorinated heterocycles is a significant challenge in synthetic chemistry. nih.gov The development of catalytic asymmetric methods for the synthesis of these compounds is an area of active research. nih.gov Organocatalytic enantioselective α-fluorination of aldehydes represents a powerful strategy for the construction of fluorinated chiral carbon centers. beilstein-journals.org This approach could potentially be adapted to reactions involving this compound to generate chiral intermediates for the synthesis of enantiomerically enriched fluorinated heterocycles.

For example, the synthesis of a (2S)-2-chloro-2-fluororibolactone has been achieved through a highly diastereoselective electrophilic fluorination reaction, demonstrating the feasibility of controlling stereochemistry in the synthesis of fluorinated cyclic compounds. nih.gov While this example does not directly use the target aldehyde hydrate, it showcases a relevant stereoselective strategy. The development of chiral catalysts for reactions involving fluorinated aldehydes is crucial for accessing these valuable chiral scaffolds. princeton.edu

Role in the Construction of Complex Fluorinated Organic Architectures

Beyond heterocycles, this compound is a key reagent for introducing fluorinated functionalities into a variety of organic molecules, leading to the construction of complex and often biologically active compounds.

The direct introduction of chlorodifluoromethyl and related groups is a valuable transformation in organic synthesis. While the primary use of this compound itself in these reactions is an area of ongoing research, the reactivity of the closely related sodium 2-chloro-2,2-difluoroacetate (B8310253) provides significant insight. This salt is known to undergo decarboxylation to generate difluorocarbene, which can then be trapped by various nucleophiles to introduce the difluoromethyl group.

The table below summarizes some research findings on the introduction of fluorinated functionalities using related compounds.

| Fluorinated Moiety | Reagent | Application |

| -CF₂H | Sodium 2-chloro-2,2-difluoroacetate | Difluoromethylation of phenols |

Fluorinated amino acids are of great interest for their ability to modulate the properties of peptides and proteins. nih.govnih.govbohrium.com The synthesis of these unnatural amino acids often relies on the use of fluorinated building blocks. mdpi.com While direct synthetic routes from this compound are not well-established, its potential as a C2 synthon is significant.

General strategies for the synthesis of fluorinated amino acids include the transformation of fluorinated imines and the use of fluorinated synthons in cross-coupling reactions. bohrium.com The aldehyde functionality of this compound could, in principle, be converted into an imine, which could then undergo further transformations to yield fluorinated amino acids.

Furthermore, the development of novel fluoropeptidomimetics is an active area of research, with a focus on creating stable mimics of the transition state of peptide hydrolysis. The synthesis of these complex molecules often involves the use of specialized fluorinated building blocks.

Development of Novel Fluorination and Halogenation Methodologies

The unique combination of fluorine and chlorine atoms in this compound suggests its potential utility in the development of new synthetic methods. While its direct application as a fluorinating or halogenating agent has not been extensively explored, the reactivity of related compounds offers some clues. For instance, the exchange of chlorine for fluorine in 2-fluoro-pyridine compounds using HCl demonstrates the possibility of interconverting halogen atoms on a heterocyclic ring. google.comgoogle.com This type of reactivity could potentially be harnessed in novel transformations involving this compound.

The field of fluorination is constantly evolving, with the development of new reagents and catalytic systems. nih.gov The unique electronic properties of fluorinated aldehydes make them interesting substrates and potential catalysts or ligands in a variety of transformations. Further research into the reactivity of this compound is warranted to explore its full potential in the development of novel synthetic methodologies.

Reagents and Strategies Derived from this compound

The unique electronic properties of this compound make it a cornerstone for developing specialized reagents and synthetic methodologies. Its utility stems from the high electrophilicity of the aldehyde and the potential to transform it into other reactive functional groups.

One of the most significant strategies involves its oxidation to a carboxylate salt, which serves as a precursor to a synthetically useful carbene. The aldehyde can be oxidized to produce sodium 2-chloro-2,2-difluoroacetate. This salt, upon heating, undergoes decarboxylation and subsequent elimination of a chloride ion to generate difluorocarbene (:CF₂). youtube.comresearchgate.net This highly reactive intermediate is a powerful tool for the synthesis of gem-difluorinated compounds, such as difluorocyclopropanes, by reacting with alkenes. researchgate.net

Furthermore, the aldehyde is a key component in building heterocyclic structures. Fluorinated heterocycles are of great interest due to their unique biological and material properties. taylorfrancis.comnih.govnih.gov The aldehyde can undergo condensation reactions with various dinucleophiles. For instance, reaction with hydrazines can yield fluorinated pyrazoles, while reaction with 1,2-diamines can lead to the formation of fluorinated imidazoles or related dihydro-derivatives.

Classic carbonyl chemistries are also readily applicable, providing access to a range of fluorinated synthons. sigmaaldrich.com The Wittig reaction, for example, converts the aldehyde into a difluoro-chloro-substituted alkene, a versatile intermediate for further functionalization or polymerization. sigmaaldrich.com Similarly, aldol-type condensation reactions can be employed to form new carbon-carbon bonds, extending the carbon chain while retaining the valuable CClF₂ moiety.

| Reaction Type | Reactant(s) | Product Type | Synthetic Utility |

|---|---|---|---|

| Oxidation & Decarboxylation | 1. Oxidizing Agent (e.g., KMnO₄) 2. Heat | Difluorocarbene (:CF₂) | Precursor for gem-difluorocyclopropanation. youtube.comresearchgate.net |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | 1-Chloro-1,1-difluoro-2-substituted-propene | Creates a C=C double bond for use as a monomer or intermediate. sigmaaldrich.com |

| Heterocycle Formation | Dinucleophiles (e.g., Hydrazine, Ethylenediamine) | Fluorinated Pyrazoles, Imidazolines, etc. | Access to fluorine-containing heterocyclic scaffolds. taylorfrancis.comnih.gov |

| Grignard Reaction | Organomagnesium Halide (R-MgX) | Substituted 2-Chloro-2,2-difluoroethanol | Carbon-carbon bond formation to create complex alcohols. |

Utility in the Synthesis of Specialty Materials Precursors

The incorporation of fluorine into organic molecules can dramatically alter their physical and chemical properties, leading to materials with enhanced thermal stability, chemical resistance, and unique electronic characteristics. This compound is a valuable starting material for the synthesis of precursors for such specialty materials.

Monomeric Units for Fluorinated Polymer Synthesis

Fluoropolymers are prized for their low friction coefficients, high thermal stability, and chemical inertness. 20.210.105 The synthesis of these materials relies on the availability of highly pure, fluorine-containing monomers. This compound serves as a precursor to such monomers through several synthetic routes.

As previously mentioned, the Wittig reaction can transform the aldehyde into a terminal alkene. This provides a direct pathway to monomers of the type CHR=CH-CClF₂, which can potentially undergo radical polymerization to form novel fluorinated polymers.

Alternatively, the aldehyde can be reduced to the corresponding alcohol, 2-chloro-2,2-difluoroethanol. This alcohol is a bifunctional molecule that can be used in polycondensation reactions. For example, it can be reacted with dicarboxylic acids to form fluorinated polyesters or with diisocyanates to form fluorinated polyurethanes. The presence of the CClF₂ group in the polymer backbone imparts the characteristic properties associated with fluoropolymers.

Intermediates for Fluorinated Surfactants and Liquid Crystals

The unique properties of organofluorine compounds are also leveraged in the design of surfactants and liquid crystals.

Fluorinated Surfactants: These compounds exhibit exceptional ability to lower surface tension and are both hydrophobic and oleophobic. utwente.nl They are synthesized from building blocks that contain a fluorinated "tail" and a hydrophilic "head." this compound can be incorporated into these structures. For example, reaction with a long-chain Grignard reagent can attach a hydrophobic alkyl tail. The resulting secondary alcohol can then be functionalized, for instance by sulfation, to create a hydrophilic head group, yielding a complete surfactant molecule.

Liquid Crystals: The introduction of fluorine atoms into liquid crystal molecules is a common strategy to modify their dielectric anisotropy, viscosity, and other mesogenic properties. beilstein-journals.orgbiointerfaceresearch.comtcichemicals.com The strong dipole moment of the C-F bond is particularly influential. beilstein-journals.org The this compound can be used to build core structures of liquid crystal molecules. Through condensation reactions, such as forming an imine or an oxime, the CClF₂-containing unit can be linked to rigid aromatic systems (e.g., biphenyls or phenylcyclohexanes), which are common scaffolds in liquid crystal design. tcichemicals.com This allows for precise tuning of the electronic properties of the final material.

| Material Type | Synthetic Strategy | Intermediate Product | Rationale |

|---|---|---|---|

| Fluorinated Polymer | Reduction to alcohol, followed by polycondensation | 2-Chloro-2,2-difluoroethanol | Creates a fluorinated diol for polyester or polyurethane synthesis. google.com |

| Fluorinated Surfactant | Grignard addition of a lipophilic chain, then functionalization | Long-chain 2-chloro-2,2-difluoro-substituted secondary alcohol | Builds a molecule with distinct hydrophobic (alkyl) and potential hydrophilic (functionalized alcohol) ends. utwente.nl |

| Liquid Crystal | Condensation with an aromatic amine | Imine-linked fluorinated biphenyl | Incorporates the polar CClF₂ group into a rigid, mesogenic core to tune dielectric properties. biointerfaceresearch.comtcichemicals.com |

Future Research Directions and Unexplored Avenues for 2 Chloro 2,2 Difluoroacetaldehyde Hydrate

Development of Sustainable and Green Synthetic Routes to the Compound

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, use of less hazardous chemicals, and energy efficiency. The development of sustainable synthetic routes to 2-Chloro-2,2-difluoroacetaldehyde hydrate (B1144303) is a critical first step towards its broader utility. Current synthetic methods often rely on harsh reagents and produce significant waste streams. Future research should focus on the following areas:

Atom-Economic Reactions: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product. This could involve exploring catalytic additions to chlorotrifluoroethylene (B8367) or related feedstocks.

Use of Renewable Feedstocks: Investigating the possibility of deriving the carbon backbone from biorenewable sources.

Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. Research into solid-state synthesis or mechanochemistry could also provide solvent-free alternatives.

Energy Efficiency: Developing catalytic processes that operate at lower temperatures and pressures, potentially utilizing photochemical or electrochemical methods to drive the synthesis.

A recent example in a related field highlights the move towards greener approaches with the development of a water-tolerant green catalyst for benzyl (B1604629) bromination, which showed improved selectivity under flow conditions compared to batch operations. researchgate.net Similarly, the automated synthesis of a complex radiotracer, [¹⁸F]BCPP-EF, has been reported using a green radiochemistry approach, underscoring the feasibility of applying these principles to halogenated compounds. nih.govresearchgate.net

Exploration of Organocatalytic and Biocatalytic Transformations

The fields of organocatalysis and biocatalysis have revolutionized asymmetric synthesis, offering powerful tools for the creation of chiral molecules with high enantioselectivity. mdpi.com The application of these methods to 2-Chloro-2,2-difluoroacetaldehyde hydrate could open up new avenues for the synthesis of complex, stereochemically defined molecules.

Organocatalysis: Research in the organocatalytic α-fluorination of α-chloroaldehydes has demonstrated that chiral organocatalysts can produce α-chloro-α-fluoroaldehydes with high enantioselectivity. nih.govbeilstein-journals.org This suggests that this compound could be a substrate for a variety of organocatalytic transformations, including:

Asymmetric Aldol (B89426) Reactions: The aldehyde functionality could be a handle for asymmetric aldol additions to various nucleophiles, catalyzed by proline and its derivatives or other chiral amines.

Asymmetric Mannich Reactions: The synthesis of chiral β-amino aldehydes could be achieved through organocatalyzed Mannich reactions.

Enantioselective Reductions and Oxidations: Chiral organocatalysts could be employed for the enantioselective reduction of the aldehyde to a chiral alcohol or its oxidation to a chiral carboxylic acid derivative.

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, environmentally benign conditions. Future research should explore the use of enzymes for the transformation of this compound. Potential areas of investigation include:

Oxidoreductases: Screening for dehydrogenases or reductases that can stereoselectively reduce the aldehyde to the corresponding alcohol.

Lyases: Investigating the use of aldolases for the formation of new carbon-carbon bonds.

Hydrolases: Exploring the enzymatic resolution of racemic derivatives of the parent compound.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering advantages in terms of safety, scalability, and process control. researchgate.netvapourtec.comucd.ie The integration of the synthesis and subsequent transformations of this compound into flow chemistry and automated synthesis platforms is a promising research direction. nih.govbeilstein-journals.org

Flow Chemistry: The often-exothermic nature of reactions involving highly reactive aldehydes can be better managed in the microreactors used in flow chemistry due to their high surface-area-to-volume ratio. ucd.ie This enhanced heat transfer allows for safer operation at higher temperatures and concentrations, potentially leading to faster reaction times and higher yields. Specific areas for future research include:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound itself.

In-line Purification: Integrating in-line purification techniques, such as liquid-liquid extraction or solid-phase scavenging, to isolate the product without manual workup.

Telescoped Reactions: Creating multi-step, continuous processes where the aldehyde is generated and consumed in situ, avoiding the isolation of a potentially unstable intermediate.

Automated Synthesis: Automated synthesis platforms can accelerate reaction optimization and the creation of compound libraries for screening purposes. researchgate.net By integrating the synthesis of derivatives of this compound into an automated platform, researchers could rapidly explore its chemical space and identify new molecules with desirable properties.

Discovery of Novel Reactivity Modes and Unconventional Applications

The unique electronic properties imparted by the two fluorine atoms and one chlorine atom on the α-carbon likely endow this compound with reactivity patterns that are yet to be fully explored. Future research should aim to uncover these novel reactivity modes and leverage them in unconventional applications.

Difluoromethylenation Reactions: Investigating whether the compound can serve as a precursor to a difluorocarbene or a related reactive intermediate for the synthesis of difluoromethylenated compounds. Research on the use of sodium 2-chloro-2,2-difluoroacetate (B8310253) as a difluoromethylating agent suggests the feasibility of generating such species. researchgate.net

[3+2] and [4+2] Cycloadditions: Exploring the potential of derivatives of the aldehyde to participate in cycloaddition reactions to form five- and six-membered rings, which are common motifs in biologically active molecules.